molecular formula C7H7N5 B8746779 2-[1,2,4]Triazol-1-yl-pyridin-4-ylamine

2-[1,2,4]Triazol-1-yl-pyridin-4-ylamine

Cat. No. B8746779
M. Wt: 161.16 g/mol
InChI Key: VLMKOJWBIGPEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08895585B2

Procedure details

1H-1,2,4-triazole (540 mg), cesium carbonate (1.9 g), trans-N,N′-dimethylcyclohexane-1,2-diamine (74 mg), and copper iodide (50 mg) were added to a tube containing a DMF (5 ml) solution containing 2-chloropyridin-4-amine (500 mg) and the tube was sealed, followed by stirring at 150° C. for 14.5 hours. The reaction solution was adjusted to room temperature, and water was added, followed by extraction with ethyl acetate. The resultant was washed with saturated saline and dried over anhydrous sodium sulfate. Subsequently, the solvent was distilled away under reduced pressure, the obtained residue was purified by silica gel chromatography (chloroform:methanol=1:0 to 10:1), and a brown solid of 2-(1H-1,2,4-triazol-1-yl)pyridin-4-amine (25.8 mg) was thus obtained.
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.C(=O)([O-])[O-].[Cs+].[Cs+].CN[C@@H]1CCCC[C@H]1NC.Cl[C:23]1[CH:28]=[C:27]([NH2:29])[CH:26]=[CH:25][N:24]=1>[Cu](I)I.O.CN(C=O)C>[N:1]1([C:23]2[CH:28]=[C:27]([NH2:29])[CH:26]=[CH:25][N:24]=2)[CH:5]=[N:4][CH:3]=[N:2]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
540 mg
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
1.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
74 mg
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
Quantity
50 mg
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=CC(=C1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
by stirring at 150° C. for 14.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the tube was sealed
CUSTOM
Type
CUSTOM
Details
was adjusted to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The resultant was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Subsequently, the solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel chromatography (chloroform:methanol=1:0 to 10:1)

Outcomes

Product
Details
Reaction Time
14.5 h
Name
Type
product
Smiles
N1(N=CN=C1)C1=NC=CC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 25.8 mg
YIELD: CALCULATEDPERCENTYIELD 4.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.